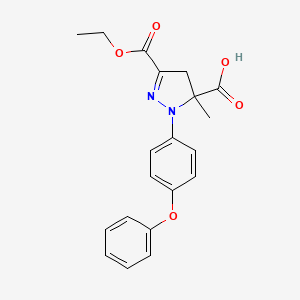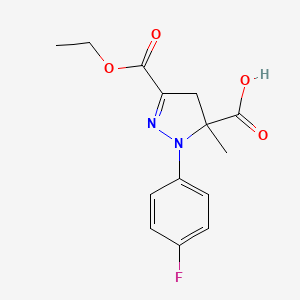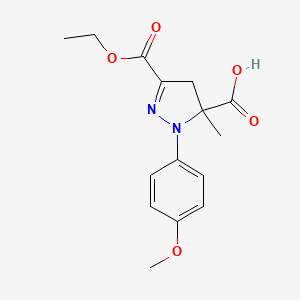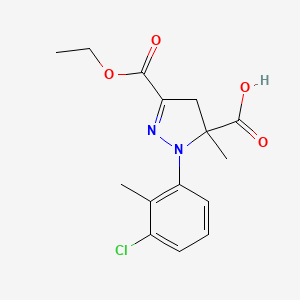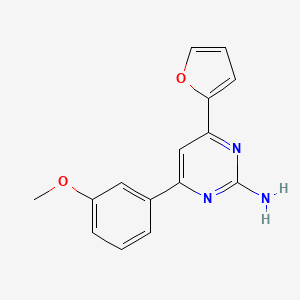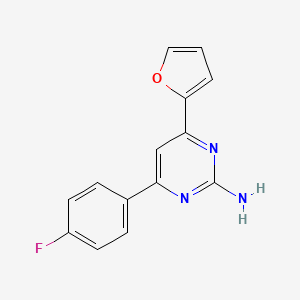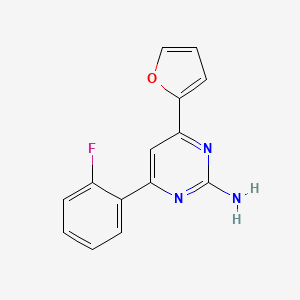![molecular formula C13H10F3NO3 B6345484 2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester CAS No. 773089-45-5](/img/structure/B6345484.png)
2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester (2-Cyano-3-TFMP-2-PE) is a synthetic compound that has a wide range of applications in scientific research. It is used as a reagent, an inhibitor, and a catalyst in various biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
2-Cyano-3-TFMP-2-PE has been used in numerous scientific research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzymes, and as a catalyst in biochemical and physiological studies. It has been used to study the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme acetylcholine esterase, the inhibition of the enzyme monoamine oxidase, and the inhibition of the enzyme tyrosinase. Additionally, it has been used to study the inhibition of the enzyme sialidase, the inhibition of the enzyme lipase, and the inhibition of the enzyme nitric oxide synthase.
Mecanismo De Acción
2-Cyano-3-TFMP-2-PE acts as an inhibitor of enzymes by blocking the active site of the enzyme and preventing it from binding to its substrate. This inhibition occurs through a non-covalent interaction between the compound and the enzyme. Additionally, the compound can act as a catalyst in biochemical and physiological studies, by increasing the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
2-Cyano-3-TFMP-2-PE has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin pigment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Cyano-3-TFMP-2-PE in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in experiments. One limitation is that it can be toxic in high concentrations, so it must be used with caution in experiments. Additionally, it can have a variety of side effects, so it must be used with care in experiments.
Direcciones Futuras
For research include exploring the potential therapeutic applications of the compound, as well as investigating its potential use as an inhibitor of other enzymes. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound on different organisms. Finally, further research could be conducted to explore the potential for 2-Cyano-3-TFMP-2-PE to be used as a catalyst in biochemical and physiological studies.
Métodos De Síntesis
2-Cyano-3-TFMP-2-PE can be synthesized by a two-step reaction. The first step involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethyl cyanoacetate in the presence of sodium hydroxide to form 2-cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester. The second step involves the esterification of the acid with ethanol and a catalytic amount of sulfuric acid to form the desired compound.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEXNRWBPWMFSI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)OC(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

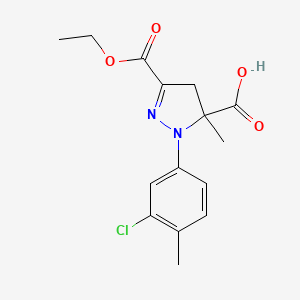
![3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345419.png)
